pmx464

Übersicht

Beschreibung

PMX 464 ist eine thiolreaktive Chinol-Verbindung, die für ihre inhibitorischen Wirkungen auf das Thioredoxin-Thioredoxin-Reduktase-System bekannt ist. Diese Verbindung hat ein großes Potenzial in verschiedenen wissenschaftlichen Forschungsbereichen gezeigt, insbesondere in der Krebstherapie und der Regulierung von Entzündungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PMX 464 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung einer Chinol-Struktur beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion eines Benzothiazol-Derivats mit einer Cyclohexadienon-Verbindung unter bestimmten Bedingungen .

Industrielle Produktionsverfahren

Obwohl detaillierte industrielle Produktionsverfahren für PMX 464 nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Verfahren im Labormaßstab mit Optimierung für die Produktion im größeren Maßstab. Dazu gehört die Gewährleistung der Reinheit und Ausbeute der Verbindung durch kontrollierte Reaktionsbedingungen und Reinigungsprozesse .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PMX 464 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: PMX 464 kann zu verschiedenen Chinon-Derivaten oxidiert werden.

Reduktion: Die Verbindung kann zu ihrer entsprechenden Hydrochinon-Form reduziert werden.

Substitution: PMX 464 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Nucleophile und Elektrophile verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinon-Derivate, Hydrochinone und substituierte Chinole, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

PMX 464 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von Redoxreaktionen und thiolreaktiven Mechanismen verwendet.

Biologie: Untersucht für seine Auswirkungen auf den zellulären Redoxzustand und seine Rolle bei der Modulation intrazellulärer Signalwege.

Medizin: Untersucht für sein Potenzial in der Krebstherapie aufgrund seiner inhibitorischen Wirkungen auf das Thioredoxin-Thioredoxin-Reduktase-System, das für das Überleben und die Proliferation von Krebszellen entscheidend ist

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und diagnostischer Werkzeuge.

Wirkmechanismus

PMX 464 übt seine Wirkungen hauptsächlich durch die Hemmung des Thioredoxin-Thioredoxin-Reduktase-Systems aus. Diese Hemmung stört das Redoxgleichgewicht in den Zellen, was zur Modulation verschiedener Signalwege führt, darunter der Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway. Dieser Weg ist entscheidend für Entzündungsreaktionen und das Überleben von Krebszellen .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

PMX464 has demonstrated promising anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines.

- Colorectal Cancer : In studies involving colorectal cancer cells (HT29), this compound inhibited the function of thioredoxin-1 without altering its expression. This inhibition correlated with decreased cell proliferation and survival, especially under hypoxic conditions. The mechanism involved cell cycle arrest rather than apoptosis, suggesting a reversible effect on tumor growth .

- Endothelial and Fibroblast Cells : Interestingly, normal endothelial cells (HUVEC) and fibroblasts exhibited relative resistance to this compound, indicating a potential therapeutic window for selectively targeting tumor cells while sparing normal tissues .

Anti-Inflammatory Effects

This compound has shown efficacy in modulating inflammatory responses:

- Airway Inflammation : Research indicates that this compound can inhibit NF-κB-mediated pro-inflammatory activation in human alveolar epithelial cells (A549). The compound reduced the expression of markers such as ICAM-1 and granulocyte-macrophage colony-stimulating factor (GM-CSF), suggesting its potential use in treating inflammatory lung diseases .

- Mechanistic Insights : The compound's ability to disrupt NF-κB activation was linked to the inhibition of IκB kinase activity, which plays a pivotal role in NF-κB signaling pathways .

Antiparasitic Activity

This compound exhibits rapid cytocidal effects against Trypanosoma brucei, the causative agent of African sleeping sickness:

- Cytotoxicity Studies : In vitro studies revealed that this compound effectively killed trypanosomes within hours of exposure, demonstrating similar efficacy to traditional arsenical drugs. The compound's mechanism appears to involve targeting thiol metabolism within these parasites, leading to a depletion of trypanothione levels .

- Synergistic Effects : Combining this compound with hydrogen peroxide generators enhanced its lytic effects on trypanosomes, highlighting its potential as part of combination therapies against parasitic infections .

Data Summary

The following table summarizes key findings related to the applications of this compound across different research domains:

Case Studies

- Colorectal Cancer Treatment : A study explored the effects of this compound on HT29 colorectal cancer cells under normoxic and hypoxic conditions. Results indicated that this compound inhibited Trx1 function leading to reduced cell viability and proliferation rates, especially under low oxygen conditions .

- Lung Inflammation Model : In a model assessing airway inflammation, this compound significantly decreased the expression of inflammatory markers in A549 cells stimulated by IL-1β, demonstrating its potential as a therapeutic agent for inflammatory lung diseases .

Wirkmechanismus

PMX 464 exerts its effects primarily by inhibiting the thioredoxin-thioredoxin reductase system. This inhibition disrupts the redox balance within cells, leading to the modulation of various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway is crucial for inflammatory responses and cancer cell survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von PMX 464

PMX 464 zeichnet sich durch seine starken inhibitorischen Wirkungen auf das Thioredoxin-Thioredoxin-Reduktase-System und seine Fähigkeit aus, den Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway zu modulieren. Dies macht es zu einem vielversprechenden Kandidaten für die Krebstherapie und die Regulierung von Entzündungen .

Biologische Aktivität

PMX464, also known as AW464, is a thiol-reactive quinol that primarily acts as an inhibitor of the thioredoxin-thioredoxin reductase (Trx/TrxR) system. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. This article explores the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C₁₃H₉NO₂S

- Molecular Weight : 243.28 g/mol

- CAS Number : 485842-97-5

This compound inhibits the Trx/TrxR system, which plays a critical role in redox signaling and cellular defense against oxidative stress. This inhibition has been associated with various biological effects, including:

- Inhibition of NF-κB Activation : this compound can inhibit NF-κB-mediated proinflammatory activation in human type II alveolar epithelial cells, potentially reducing inflammation in lung diseases .

- Cytotoxic Effects : Studies have shown that this compound induces cytotoxicity and anti-proliferative effects in colorectal and breast cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

- Platelet Function Modulation : Research indicated that this compound affects platelet function by altering the oxidation state of thiols on cell surface proteins. This modulation impacts key receptors involved in platelet activation, such as GPVI and GPIb .

- Cancer Cell Line Studies : In colorectal cancer cells, this compound enhanced hypoxic anti-proliferative effects, indicating its potential to improve therapeutic outcomes in hypoxic tumor environments .

- Thioredoxin System Targeting : A study demonstrated that this compound targets the Trx1 pathway, leading to reduced tumor growth in xenograft models, highlighting its promise in cancer therapy .

Case Studies

Clinical Implications

The inhibition of the Trx/TrxR system by this compound presents several clinical implications:

- Cancer Treatment : The ability of this compound to induce apoptosis and inhibit cell proliferation makes it a candidate for further clinical trials targeting various cancers.

- Inflammatory Diseases : By reducing NF-κB activation, this compound could be beneficial in treating diseases characterized by chronic inflammation.

Eigenschaften

IUPAC Name |

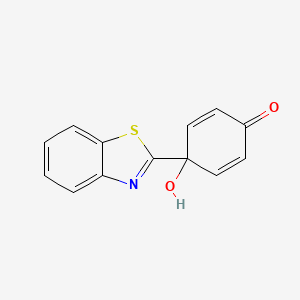

4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYBYKXWYDVVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485842-97-5 | |

| Record name | AW-464 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485842975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AW-464 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJX11V636Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.